2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole
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Overview
Description
2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole is a heterocyclic compound that contains both a thiadiazole and a benzothiazole ring. These types of compounds are known for their diverse biological activities and are often used as pharmacophores in drug design. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole typically involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3) to produce 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine. This intermediate is then combined with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various heterocyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiadiazole rings.
Scientific Research Applications
2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: Compounds containing the benzothiazole ring are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer effects.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and makes it a versatile compound in drug design and development.
Properties
Molecular Formula |
C9H5N3S2 |
---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H5N3S2/c1-2-4-7-6(3-1)11-8(14-7)9-12-10-5-13-9/h1-5H |
InChI Key |
IBMDVTOPKFNSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NN=CS3 |
Origin of Product |
United States |
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